molecular formula C14H21N3O3 B581250 N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde CAS No. 1076224-00-4

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde

Cat. No. B581250
M. Wt: 279.34
InChI Key: DSBDTGZARKKWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is a chemical compound with the molecular formula C14H21N3O3 . It is used as a reactant in the preparation of substituted piperidines .


Synthesis Analysis

The synthesis of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” involves the use of 1H-Pyrazole-4-carboxaldehyde and 1-Boc-4-methanesulfonyloxypiperidine . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is characterized by a pyrazole ring attached to a piperidine ring via a carboxaldehyde group . The exact mass of the molecule is 279.15829154 .


Chemical Reactions Analysis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is used as a reactant in the preparation of substituted piperidines . More information about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” has a predicted boiling point of 422.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its pKa is predicted to be 0.96±0.19 .

Scientific Research Applications

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
    • Summary of Application : This research focused on the development and synthesis of novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .
    • Methods of Application : The synthesis involved the conversion of piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .
    • Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
  • Antileishmanial and Antimalarial Evaluation of Hydrazine-Coupled Pyrazole Derivatives

    • Summary of Application : This research focused on the synthesis of hydrazine-coupled pyrazoles and their evaluation for antileishmanial and antimalarial activities .
    • Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
    • Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Synthesis of Relevant Chemicals in Biological, Physical-Chemical, Material Science, and Industrial Fields

    • Summary of Application : Pyrazole-containing compounds, such as “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde”, are known for their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .
    • Methods of Application : The specific methods of application would depend on the specific field and the type of chemical being synthesized .
    • Results or Outcomes : The outcomes would also vary depending on the specific application, but in general, these compounds are known for their proven effectiveness in these fields .
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

    • Summary of Application : This research focused on the development and synthesis of novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .
    • Methods of Application : The synthesis involved the conversion of piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .
    • Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
  • Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives

    • Summary of Application : This research focused on the synthesis of hydrazine-coupled pyrazoles and their evaluation for antileishmanial and antimalarial activities .
    • Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
    • Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Safety And Hazards

The safety and hazards associated with “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” are not specified in the retrieved papers. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBDTGZARKKWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde

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